molecular formula C25H25FN2O4 B2490883 1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634576-07-1

1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2490883
CAS RN: 634576-07-1
M. Wt: 436.483
InChI Key: ZBDVYOYLQUHKIY-UHFFFAOYSA-N
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Description

This compound is a member of the chromeno[2,3-c]pyrrole-3,9-dione family, known for their diverse applications in materials science and organic electronics due to their unique structural and electronic properties.

Synthesis Analysis

  • Synthesis involves palladium-catalyzed polycondensation processes, as shown in the production of related polymers with chromeno[2,3-c]pyrrole-1,4-dione units. These processes typically involve the coupling of various aromatic units under controlled conditions (Zhang & Tieke, 2008).
  • Additionally, the synthesis of similar compounds often includes the use of amines and brominated precursors, suggesting a possible route for the target compound (K. and Petry, 1989).

Molecular Structure Analysis

  • The compound likely possesses a conjugated system, contributing to its electronic properties. For instance, compounds with related structures show a strong fluorescence and quantum yield, indicative of a stable conjugated system (Vydzhak et al., 2021).
  • X-ray diffraction analysis of similar structures reveals complex molecular geometries, which can influence the compound's electronic and photophysical properties (Silaichev et al., 2012).

Chemical Reactions and Properties

  • Chemical reactions of this compound likely involve interactions with aromatic units and amines, as seen in the synthesis of related compounds (Vydzhak & Panchishyn, 2010).
  • The presence of fluorophenyl groups may introduce unique reactivity patterns, especially in electrophilic aromatic substitution reactions.

Physical Properties Analysis

  • Compounds in this family generally exhibit high solubility in organic solvents such as toluene and chloroform, suggesting similar solubility characteristics for the target compound (Welterlich et al., 2012).
  • They are also characterized by strong fluorescence, which is a key feature in many applications.

Chemical Properties Analysis

  • These compounds typically have high thermal stability and good electrochemical properties, making them suitable for use in electronic and optoelectronic devices (Beyerlein & Tieke, 2000).
  • The presence of fluorine atoms could influence the electron-withdrawing properties, potentially affecting the compound's reactivity and stability.

properties

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4/c1-15-13-18-20(14-16(15)2)32-24-21(23(18)29)22(17-5-3-4-6-19(17)26)28(25(24)30)8-7-27-9-11-31-12-10-27/h3-6,13-14,22H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDVYOYLQUHKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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